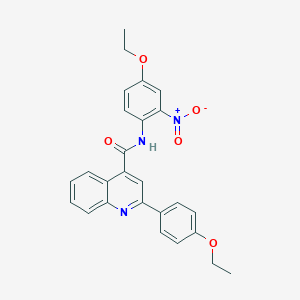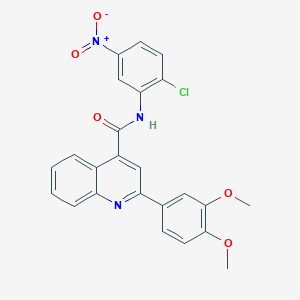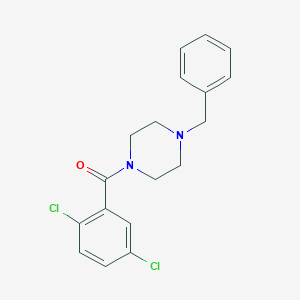![molecular formula C23H19Cl4N3O4 B334984 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE](/img/structure/B334984.png)
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agriculture as a herbicide, effectively controlling a wide range of broadleaf weeds. It is characterized by its stability and efficacy in various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves multiple steps:
Preparation of 2-(2,4-dichlorophenoxy)propanoic acid: This is achieved by the esterification of 2,4-dichlorophenol with propanoic acid under alkaline conditions, typically using triethylamine or potassium carbonate as a catalyst.
Formation of 2-(2,4-dichlorophenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Coupling with 6-amino-2-pyridine: The acyl chloride is reacted with 6-amino-2-pyridine to form the amide bond, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Applications De Recherche Scientifique
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a model compound in studying herbicide mechanisms and environmental degradation.
Biology: Investigated for its effects on plant physiology and its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its structural similarity to certain bioactive molecules.
Industry: Applied in the formulation of herbicides and pesticides for agricultural use.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the natural plant hormone auxin, which results in uncontrolled growth and eventually plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: A closely related compound used as a herbicide.
2-(2,4-dichlorophenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE stands out due to its dual action mechanism, targeting both auxin receptors and specific enzymes, making it more effective in controlling a broader range of weeds compared to its analogs .
Propriétés
Formule moléculaire |
C23H19Cl4N3O4 |
|---|---|
Poids moléculaire |
543.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[6-[2-(2,4-dichlorophenoxy)propanoylamino]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C23H19Cl4N3O4/c1-12(33-18-8-6-14(24)10-16(18)26)22(31)29-20-4-3-5-21(28-20)30-23(32)13(2)34-19-9-7-15(25)11-17(19)27/h3-13H,1-2H3,(H2,28,29,30,31,32) |
Clé InChI |
PRONWFYPAPLAEW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


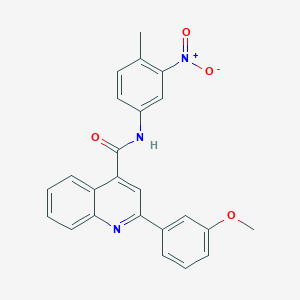
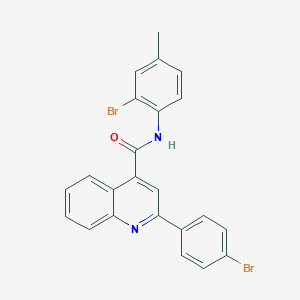
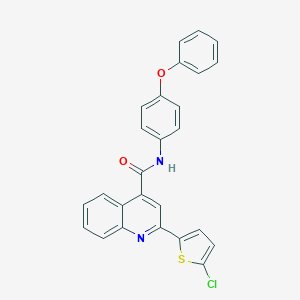

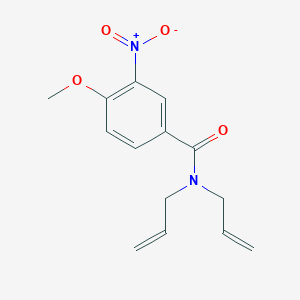
![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)
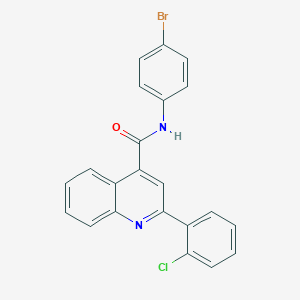
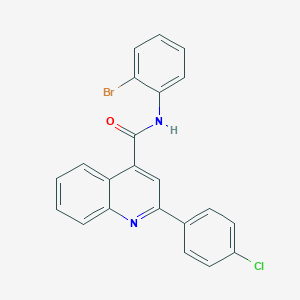
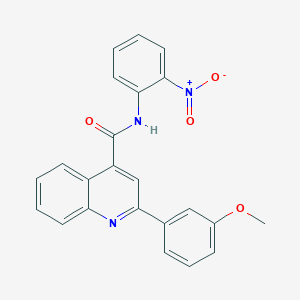
![Ethyl 5-(aminocarbonyl)-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334918.png)
